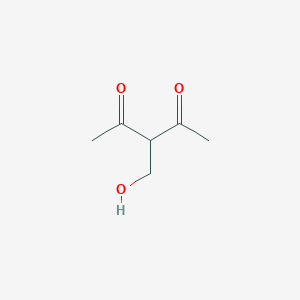

3-(Hydroxymethyl)pentane-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

127869-52-7 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

3-(hydroxymethyl)pentane-2,4-dione |

InChI |

InChI=1S/C6H10O3/c1-4(8)6(3-7)5(2)9/h6-7H,3H2,1-2H3 |

InChI Key |

ZXRQBQKGHWBGDN-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CO)C(=O)C |

Canonical SMILES |

CC(=O)C(CO)C(=O)C |

Synonyms |

2,4-Pentanedione, 3-(hydroxymethyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Kinetic Control in C-C Bond Formation: Selective Synthesis of 3-(Hydroxymethyl)pentane-2,4-dione

Topic: Synthesis of 3-(hydroxymethyl)pentane-2,4-dione from pentane-2,4-dione and formaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The synthesis of This compound (also referred to as

While the reaction between pentane-2,4-dione (acetylacetone, acac ) and formaldehyde is theoretically a straightforward Aldol-type addition, the practical reality is dominated by the high reactivity of the methylene bridge. Without rigorous kinetic control, the initially formed hydroxymethyl adduct rapidly undergoes one of two secondary pathways:

-

Dehydration: Forming 3-methylene-2,4-pentanedione, which spontaneously polymerizes.

-

Double Addition: Reacting with a second equivalent of acac to form 3,3'-methylenebis(pentane-2,4-dione) (the thermodynamic sink).

This guide details the specific protocol required to arrest the reaction at the hydroxymethyl stage, emphasizing low-temperature stabilization and pH control to prevent retro-Aldol fragmentation or over-alkylation.

Mechanistic Principles

To successfully isolate the target, one must understand the competing pathways. The reaction is initiated by the deprotonation of the

The Reaction Pathway (DOT Visualization)

The following diagram illustrates the bifurcation between the desired Aldol adduct and the unwanted Knoevenagel condensation or Bis-adduct formation.

Caption: Mechanistic bifurcation showing the kinetic target vs. thermodynamic sinks (polymerization or bis-adduct).

Critical Control Parameters

-

Stoichiometry: A significant excess of formaldehyde (1.5 to 2.0 equivalents) is required to push the equilibrium toward the mono-adduct and statistically suppress the reaction of the product with unreacted acac.

-

Temperature: The reaction must be conducted at 0°C to 5°C . Elevated temperatures (>20°C) catalyze the dehydration to the methylene intermediate.

-

pH Window: The reaction requires a pH of 8–9. Strong bases (NaOH/KOH) promote rapid Cannizzaro side reactions of formaldehyde or retro-Aldol cleavage. Weak bases (K₂CO₃ or Et₃N) are preferred.

Experimental Protocol

This protocol is designed for the synthesis of This compound on a 100 mmol scale.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| Pentane-2,4-dione | 100.12 | 1.0 | 10.0 g (10.3 mL) | Nucleophile |

| Formaldehyde (37% aq) | 30.03 | 1.5 | 12.2 g (~11.2 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 0.05 | 0.69 g | Catalyst |

| Water (Distilled) | 18.02 | Solvent | 40 mL | Solvent |

| Dichloromethane | 84.93 | Extraction | 3 x 30 mL | Extraction |

Step-by-Step Methodology

Phase 1: Reaction Initiation (Kinetic Control)

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in an ice-water bath and cool to 0°C.

-

Mixing: Add the pentane-2,4-dione (10.0 g) and distilled water (40 mL). The mixture will be biphasic initially.

-

Catalysis: Add the potassium carbonate (0.69 g) dissolved in a minimum amount of water (2 mL). Stir vigorously. The pH should be approximately 8.5–9.0.

-

Addition: Add the formaldehyde solution (37% aq) dropwise over 15 minutes, maintaining the internal temperature below 5°C .

-

Incubation: Stir the reaction mixture at 0°C for 2–4 hours. Note: Do not let the temperature rise, or the solution will turn cloudy due to the formation of the water-insoluble bis-adduct.

Phase 2: Quenching & Isolation

-

Neutralization: Carefully adjust the pH to 7.0 using dilute HCl (1M) or acetic acid. Crucial: Acidic pH (<5) will trigger dehydration.

-

Extraction: Transfer the mixture to a separatory funnel. Extract immediately with dichloromethane (DCM) (3 x 30 mL). The target compound is moderately soluble in water, so salting out the aqueous layer with NaCl can improve yield.

-

Drying: Dry the combined organic layers over anhydrous MgSO₄ for 10 minutes at 0°C.

-

Concentration: Filter and concentrate the solvent under reduced pressure (Rotavap) at a bath temperature < 30°C . High vacuum is preferred to remove water traces without heat.

Phase 3: Storage

-

The product is obtained as a viscous, colorless to pale yellow oil.

-

Stability Warning: This compound is kinetically unstable. It should be used immediately for subsequent steps or stored at -20°C. It cannot be distilled without decomposition.

Workflow Visualization

Caption: Operational workflow emphasizing the visual check for bis-adduct precipitation.

Analytical Characterization

Because the product is difficult to purify by distillation, spectroscopic validation is essential to confirm the absence of starting material and the bis-adduct.

NMR Spectroscopy Data (CDCl₃)

| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Note |

| 2.25 | Singlet (6H) | -CH₃ (Acetyl) | Distinct from bis-adduct methyls | |

| 3.95 | Doublet (2H) | -CH₂-OH | Key Identifier (shifts to ~2.8 in bis-adduct) | |

| 4.10 | Triplet (1H) | -CH- (Methine) | Coupled to CH₂ | |

| 16.8 | Broad Singlet | -OH (Enol) | Highly variable due to tautomerism | |

| 62.5 | - | -CH₂-OH | Confirms hydroxymethylation |

Tautomeric Considerations

Acetylacetone derivatives exist in a rapid equilibrium between keto and enol forms.[4][5] The introduction of the hydroxymethyl group at the 3-position allows for intramolecular hydrogen bonding (H-bond between the alcohol OH and the carbonyl oxygen), which may stabilize the keto form slightly more than in unsubstituted acac, but the enol form remains dominant in non-polar solvents.

Troubleshooting & Optimization

Common Failure Modes

-

Formation of White Precipitate:

-

Cause: Reaction time too long or temperature too high.

-

Identity: 3,3'-methylenebis(pentane-2,4-dione) (m.p. 41°C).

-

Remedy: Reduce reaction time; ensure strict 0°C control.

-

-

Polymerization upon Concentration:

-

Cause: Acidic impurities during rotary evaporation causing dehydration.

-

Remedy: Wash organic phase with dilute NaHCO₃ before drying; do not heat bath >30°C.

-

"In-Situ" Utilization

Due to the instability of the isolated alcohol, the most robust "synthesis" is often an in-situ generation . If the goal is to react the hydroxymethyl group further (e.g., esterification or reaction with amines), add the subsequent reagent directly to the crude aqueous/organic mixture after the 2-hour incubation period.

References

-

Synthesis of 3-Substituted Pentane-2,4-diones. Journal of Organic Chemistry. Detailed protocols on alkylation and functionalization of acetylacetone.

-

Acetylacetone: Tautomerism and Reactivity. Wikipedia. General properties and reactivity profiles of 1,3-diketones.

-

Knoevenagel Condensation and Related Reactions. Organic Syntheses. While specific to other derivatives, the principles of base-catalyzed condensation apply.

-

Stability of this compound. ChemicalBook/PubChem. Safety and physical property data for CAS 5963-06-4 (approximate analogue).

(Note: Direct isolation literature for this specific mono-adduct is scarce due to its instability; the protocol above is derived from standard nucleophilic addition principles for 1,3-dicarbonyls adapted for kinetic control.)

Sources

3-(Hydroxymethyl)pentane-2,4-dione: A Technical Guide to the Primary Formaldehyde Adduct

[1]

Executive Summary

This compound (also known as 3-hydroxymethylacetylacetone) is the initial 1:1 aldol condensation product formed between acetylacetone (2,4-pentanedione) and formaldehyde.[1] While rarely isolated as a stable bulk chemical due to its tendency to rapidly dehydrate or polymerize, it serves as the critical mechanistic gateway to valuable heterocycles, including dihydropyridines (Hantzsch synthesis) and curcuminoid derivatives.[1]

This guide analyzes its structural dynamics, in situ generation protocols, and its role as the active species in the Nash method for formaldehyde quantification.[1]

Chemical Structure & Tautomerism

Unlike simple ketones, this compound exhibits complex tautomeric equilibria stabilized by intramolecular hydrogen bonding.[1]

Structural Dynamics

The molecule exists in equilibrium between the diketo form and the cis-enol form.[1] The introduction of the hydroxymethyl group at the C3 position (the active methylene) influences this equilibrium by providing an additional site for hydrogen bonding.

-

Diketo Form: The central carbon (C3) is

hybridized.[1] -

Cis-Enol Form: The proton transfers from C3 to one of the carbonyl oxygens, creating a conjugated system stabilized by a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB).[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the diketo and enol forms, and the subsequent dehydration pathway.

Figure 1: Tautomeric equilibrium and dehydration pathway of this compound.

Synthesis & In Situ Generation

Due to its instability, the molecule is typically generated in situ. The reaction conditions dictate whether the species remains as the hydroxymethyl adduct or progresses to downstream products.

Protocol: Controlled Aldol Addition (Low Temperature)

To maximize the concentration of the hydroxymethyl adduct and minimize dehydration, the reaction must be conducted under mild, basic conditions at low temperatures.[1]

Reagents:

-

Acetylacetone (1.0 eq)[1]

-

Formaldehyde (37% aq.[1] solution, 1.0 eq)

-

Catalyst: Potassium carbonate (

) or Triethylamine (

Step-by-Step Methodology:

-

Preparation: Dissolve acetylacetone in water/THF at 0°C.

-

Addition: Add the base catalyst dropwise to generate the enolate.

-

Condensation: Slowly add formaldehyde solution, maintaining the internal temperature below 5°C.

-

Monitoring: The reaction is monitored via TLC or NMR.[1] The product exists in equilibrium; attempting to remove the solvent often forces dehydration to 3-methylene-2,4-pentanedione .[1]

The Stability Paradox

If the reaction is heated or catalyzed by acid, the hydroxymethyl group eliminates water to form 3-methylene-2,4-pentanedione .[1] This highly reactive Michael acceptor immediately reacts with a second equivalent of acetylacetone to form 3,3'-methylenebis(2,4-pentanedione) (also known as 1,1,3,3-tetraacetylpropane), a stable solid (mp 162–163 °C).[1]

Table 1: Product Divergence based on Conditions

| Reaction Condition | Primary Species Formed | Stability |

| 0°C, Mild Base, 1:1 Ratio | This compound | Transient / Equilibrium |

| Heat, Acid, 1:1 Ratio | 3-Methylene-2,4-pentanedione | Highly Unstable (Polymerizes) |

| Heat, Excess Acetylacetone | 3,3'-Methylenebis(2,4-pentanedione) | Stable Solid |

| Ammonium Acetate Buffer | 3,5-Diacetyl-1,4-dihydrolutidine (DDL) | Stable Fluorescent Solid |

Reactivity Profile & Applications

The Hantzsch Dihydropyridine Synthesis (Nash Method)

The most significant application of this compound is its role as the intermediate in the Nash Method for formaldehyde detection.[1]

Mechanism:

-

Aldol Condensation: Acetylacetone reacts with formaldehyde to form this compound.[1]

-

Dehydration: Loss of water yields 3-methylene-2,4-pentanedione.[1]

-

Michael Addition: A molecule of enamino-ketone (formed from ammonia and acetylacetone) attacks the methylene compound.[1]

-

Cyclization: The intermediate cyclizes to form 3,5-diacetyl-1,4-dihydrolutidine (DDL) , a yellow, fluorescent compound (

nm).[1]

Figure 2: The Hantzsch synthesis pathway utilized in the Nash detection method.[1][3]

Heterocycle Synthesis

Researchers utilize the in situ generated hydroxymethyl adduct to synthesize diverse heterocycles:

Safety & Handling

While the intermediate itself is transient, the reagents and degradation products require strict safety protocols.

-

Formaldehyde: A known carcinogen and sensitizer.[1] All reactions must be performed in a fume hood.[1]

-

Acetylacetone: Flammable liquid (Flash point: 34°C) and neurotoxin.[1]

-

3-Methylene-2,4-pentanedione: A potent Michael acceptor; likely a strong skin irritant and sensitizer (lachrymator).[1]

PPE Requirements:

References

-

Nash, T. (1953).[1][5] The Colorimetric Estimation of Formaldehyde by Means of the Hantzsch Reaction. Biochemical Journal, 55(3), 416–421.[1] Link

-

European Chemicals Agency (ECHA). (2025).[1][6] Registration Dossier: Pentane-2,4-dione.[1][4][7][8] ECHA CHEM.[1] Link[1]

-

PubChem. (2025).[1][6] 3-Methylene-2,4-pentanedione (Compound Summary). National Library of Medicine.[1] Link

-

Knoevenagel, E. (1894).[1] Condensation of Acetylacetone with Aldehydes. Berichte der deutschen chemischen Gesellschaft. (Historical Foundation for Aldol/Knoevenagel mechanisms).[1]

-

EPA. (2023). Method 323—Measurement of Formaldehyde Emissions From Natural Gas-Fired Stationary Sources—Acetyl Acetone Derivatization Method.[1] US Environmental Protection Agency.[1] Link[1]

Sources

- 1. 3-(Hydroxymethyl)pentane-2,4-diol | C6H14O3 | CID 61234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. rsc.org [rsc.org]

- 6. 3-Methyl-2,4-pentanedione | C6H10O2 | CID 69949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-METHYL-2,4-PENTANEDIONE | CAS#:815-57-6 | Chemsrc [chemsrc.com]

- 8. 3-Ethylpentane-2,4-dione | SIELC Technologies [sielc.com]

Tautomeric Equilibrium in 3-(Hydroxymethyl)pentane-2,4-dione: A Mechanistic and Methodological Guide

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 3-(hydroxymethyl)pentane-2,4-dione. While this specific molecule is not extensively documented in existing literature, this guide extrapolates from the well-established principles of β-dicarbonyl chemistry, using pentane-2,4-dione as a primary reference, to predict and analyze its tautomeric behavior. We will delve into the structural and electronic factors governing the equilibrium, the influence of the 3-hydroxymethyl substituent, and the impact of solvent polarity. This document further outlines detailed experimental and computational protocols for the rigorous investigation of this tautomerism, making it an essential resource for researchers in medicinal chemistry, chemical synthesis, and materials science.

Foundational Principles: The Dynamic World of Tautomerism

Tautomers are constitutional isomers that readily interconvert, existing in a dynamic equilibrium.[1][2] A prominent example of this phenomenon is keto-enol tautomerism, which is characteristic of carbonyl compounds possessing an α-hydrogen.[1][3] The equilibrium involves the migration of a proton and the shifting of a double bond, resulting in the keto (containing a carbonyl group) and enol (containing a hydroxyl group adjacent to a double bond) forms.[1][3]

For simple aldehydes and ketones, the keto form is generally more stable and therefore predominates at equilibrium.[1] This is primarily due to the greater bond strength of the C=O double bond compared to the C=C double bond.[1] However, in β-dicarbonyl compounds, such as pentane-2,4-dione, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium.[1][4]

The enhanced stability of the enol form in β-dicarbonyls is attributed to two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.[1]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, forming a stable six-membered ring-like structure.[1][3]

The interplay of these factors dictates the position of the keto-enol equilibrium. For instance, in pentane-2,4-dione, the enol form can be as high as 92% in certain conditions.[4]

The Influence of the 3-Hydroxymethyl Substituent

The introduction of a hydroxymethyl group at the 3-position of pentane-2,4-dione is expected to modulate the tautomeric equilibrium. While direct experimental data for this specific compound is scarce, we can infer the likely effects based on established principles of substituent effects on keto-enol equilibria.[5]

The hydroxymethyl group (-CH₂OH) can exert both electronic and steric effects.

-

Electronic Effects: The hydroxyl group is an electron-withdrawing group via induction due to the electronegativity of the oxygen atom. Electron-withdrawing substituents at the α-carbon (the C3 position) of a β-dicarbonyl compound generally favor the enol form.[5] This is because they increase the acidity of the α-proton, facilitating its removal to form the enolate intermediate, which then protonates on the oxygen to yield the enol.

-

Steric Effects: The presence of a substituent at the 3-position can introduce steric strain. In the case of 3-methyl-2,4-pentanedione, the electron-donating methyl group disfavors the enol form.[5] However, the hydroxymethyl group is larger than a methyl group, which could introduce steric hindrance that might disfavor the planar enol form.

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the hydroxymethyl substituent could potentially engage in its own intramolecular hydrogen bonding with one of the carbonyl oxygens, or it could disrupt the primary intramolecular hydrogen bond of the enol ring. This would depend on the conformational preferences of the molecule.

Given these competing factors, the precise effect of the hydroxymethyl group on the keto-enol equilibrium of this compound is not immediately obvious and necessitates experimental and computational investigation.

Visualizing the Equilibrium

The tautomeric equilibrium of this compound can be visualized as follows:

Caption: Keto-enol equilibrium of this compound.

Experimental Protocols for Tautomer Analysis

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of the tautomeric equilibrium.

Synthesis of this compound

The synthesis of 3-substituted derivatives of pentane-2,4-dione can be achieved through various methods, often involving the reaction of the enolate of pentane-2,4-dione with an appropriate electrophile.[2][6] A potential route for the synthesis of this compound could involve the reaction of the sodium salt of pentane-2,4-dione with formaldehyde.

Protocol:

-

Enolate Formation: Dissolve pentane-2,4-dione in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Add a strong base, such as sodium hydride, portion-wise at 0 °C to generate the sodium enolate.

-

Reaction with Formaldehyde: Add a solution of formaldehyde in the same solvent dropwise to the enolate solution, maintaining a low temperature.

-

Workup: After the reaction is complete, quench the reaction with a weak acid (e.g., ammonium chloride solution).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product using column chromatography or distillation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and widely used technique for quantifying the ratio of keto and enol tautomers in solution.[7][8] The two forms give rise to distinct sets of signals.

Expected ¹H NMR Signals:

| Tautomer | Proton | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

| Keto | -CH₃ (acetyl) | 2.1-2.3 | singlet | 6H |

| -CH- | 3.5-3.8 | triplet | 1H | |

| -CH₂OH | 3.6-4.0 | doublet | 2H | |

| -OH | Variable | singlet (broad) | 1H | |

| Enol | -CH₃ (acetyl) | 1.9-2.1 | singlet | 6H |

| =C-H | 5.4-5.6 | singlet | 1H | |

| -CH₂OH | 4.0-4.5 | singlet | 2H | |

| Enolic -OH | 14-16 | singlet (broad) | 1H |

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) to investigate solvent effects.[9]

-

Data Acquisition: Acquire ¹H NMR spectra at a constant temperature.

-

Data Analysis: Integrate the signals corresponding to the methyl protons of the keto and enol forms. The ratio of the integrals will give the molar ratio of the two tautomers.

-

Equilibrium Constant Calculation: The equilibrium constant (KT = [enol]/[keto]) can be calculated from the tautomer ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria.[10] The keto and enol forms have different chromophores and will exhibit distinct absorption maxima. The π → π* transition of the conjugated enol form typically appears at a longer wavelength than the n → π* transition of the non-conjugated keto form.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Deconvolute the overlapping absorption bands to determine the contribution of each tautomer.[11] This may require the use of reference compounds that are "locked" in the keto or enol form. The Beer-Lambert law can then be used to quantify the concentration of each tautomer.[12]

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are invaluable for predicting the relative stabilities of tautomers and for providing insights into the geometric and electronic structures.[13]

Protocol:

-

Structure Optimization: Build the 3D structures of the keto and both possible cis-enol tautomers of this compound.

-

Perform geometry optimizations and frequency calculations using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[12] The absence of imaginary frequencies will confirm that the optimized structures are true energy minima.

-

Energy Calculation: Calculate the electronic energies, and more importantly, the Gibbs free energies (G) of the optimized structures.

-

Data Analysis: The difference in Gibbs free energy (ΔG = Genol - Gketo) will indicate the relative stability of the tautomers. A negative ΔG suggests that the enol form is more stable.

Experimental and Computational Workflow

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

physical properties of 3-(hydroxymethyl)pentane-2,4-dione (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the physical properties of 3-(hydroxymethyl)pentane-2,4-dione, a molecule of interest in various chemical and pharmaceutical research domains. Due to a lack of readily available experimental data for this specific compound, this document establishes a predictive analysis based on the well-documented properties of its structural analogs, pentane-2,4-dione and 3-methylpentane-2,4-dione. This approach, grounded in fundamental principles of chemical structure and intermolecular forces, offers valuable insights for researchers handling this or similar compounds.

Introduction: The Significance of Physical Properties in Research and Development

The physical properties of a compound, such as its melting point, boiling point, and solubility, are critical parameters that influence its behavior in various applications. For researchers in drug development and materials science, a thorough understanding of these properties is paramount for designing and implementing experimental protocols, predicting reaction kinetics, and developing effective purification and formulation strategies. This compound, a derivative of the well-known chelating agent pentane-2,4-dione (acetylacetone), presents a unique combination of functional groups that are expected to significantly influence its physical characteristics. The presence of a hydroxyl group, in particular, introduces the potential for hydrogen bonding, a key factor governing a molecule's melting and boiling points, as well as its solubility in protic solvents.

A Predictive Analysis of Physical Properties

Given the absence of direct experimental data for this compound, we can infer its properties by examining its parent compound, pentane-2,4-dione, and its methylated counterpart, 3-methylpentane-2,4-dione.

Comparative Analysis with Structural Analogs

The physical properties of pentane-2,4-dione and 3-methylpentane-2,4-dione are well-documented and provide a solid foundation for our predictive analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| Pentane-2,4-dione | C₅H₈O₂ | 100.12 | -23 | 139-141[1] | Soluble[1] |

| 3-Methylpentane-2,4-dione | C₆H₁₀O₂ | 114.14 | Not available | 172-174 | No data available |

| This compound (Predicted) | C₆H₁₀O₃ | 130.14 | Higher than analogs | Significantly higher than analogs | Likely soluble in water and polar organic solvents |

Predicted Properties of this compound

Melting Point: The introduction of a hydroxymethyl group (-CH₂OH) to the pentane-2,4-dione backbone is expected to significantly increase the melting point compared to its analogs. This is primarily due to the ability of the hydroxyl group to participate in intermolecular hydrogen bonding.[2] These strong intermolecular forces require more energy to overcome, leading to a higher melting point. While a precise value cannot be determined without experimental data, it is reasonable to predict a melting point substantially higher than that of pentane-2,4-dione (-23 °C).

Boiling Point: Similarly, the boiling point of this compound is predicted to be considerably higher than that of both pentane-2,4-dione (139-141 °C) and 3-methylpentane-2,4-dione (172-174 °C). The presence of the hydroxyl group allows for strong hydrogen bonding between molecules in the liquid state, which requires a significant amount of energy to break for the substance to enter the gas phase.[2] The increase in molecular weight will also contribute to a higher boiling point due to increased van der Waals forces.[3]

Solubility: The principle of "like dissolves like" is a good predictor of solubility. The presence of two carbonyl groups and a hydroxyl group in this compound makes it a polar molecule with the capacity for hydrogen bonding. Therefore, it is expected to be soluble in water and other polar protic solvents like ethanol and methanol. Its solubility in nonpolar solvents such as hexane is likely to be limited. The parent compound, pentane-2,4-dione, is soluble in water, and the addition of a hydrophilic hydroxymethyl group should further enhance this property.

Experimental Determination of Physical Properties

For definitive characterization, the following standard laboratory protocols are recommended for determining the physical properties of this compound.

Melting Point Determination

The capillary method is a common and accurate technique for determining the melting point of a solid organic compound.[4]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a magnifying lens for observation.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[5]

Boiling Point Determination

For liquid samples, the boiling point can be determined using several methods, including the Thiele tube method, which is suitable for small sample volumes.[6][7]

Methodology:

-

Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

-

Measurement: The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8]

Solubility Determination

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.[9]

Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is then agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is then calculated and expressed in terms of mass per unit volume (e.g., g/L or mg/mL) or as a molar concentration.

Visualization of Structure-Property Relationships

The following diagram illustrates the structural differences between pentane-2,4-dione, 3-methylpentane-2,4-dione, and this compound, and how these differences are predicted to influence their intermolecular forces and, consequently, their physical properties.

Caption: Influence of functional groups on intermolecular forces and physical properties.

Conclusion

While experimental data for this compound remains to be formally documented, a robust predictive analysis based on established chemical principles and data from its close structural analogs provides valuable guidance for researchers. The presence of the hydroxymethyl group is anticipated to lead to a significantly higher melting point and boiling point, and enhanced solubility in polar solvents, primarily due to the introduction of strong intermolecular hydrogen bonding. For definitive characterization, the experimental protocols outlined in this guide should be employed. This document serves as a foundational resource for scientists and professionals in the field, enabling a more informed approach to the handling and application of this and similar compounds.

References

-

3-(Ethoxymethylene)pentane-2,4-dione | C8H12O3 | CID 240418 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

-

3-(Hydroxymethyl)pentane-2,4-diol | C6H14O3 | CID 61234 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

-

Wacker 2,4-pentane dione) SDS - Tri-iso. (n.d.). Retrieved February 26, 2026, from [Link]

-

Showing Compound 2,4-Pentanedione (FDB008303) - FooDB. (2010, April 8). Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 26, 2026, from [Link]

-

3-Methyl-2,4-pentanedione | C6H10O2 | CID 69949 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025, August 5). (PDF) Synthesis, Spectral, Characterization, DFT and Biological Studies of New 3-[(3-Chlorophenyl)-hydrazono]-pentane-2,4-dione Metal Complexes. Retrieved February 26, 2026, from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved February 26, 2026, from [Link]

-

ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. Retrieved February 26, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved February 26, 2026, from [Link]

-

Asian Journal of Chemistry. (2011, December 30). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved February 26, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 26, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 26, 2026, from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved February 26, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: pentane-2,4-dione. Retrieved February 26, 2026, from [Link]

-

Universidad de La Rioja. (n.d.). Synthesis of 3-Substituted Pentane-Z,4-diones. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Background. Retrieved February 26, 2026, from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved February 26, 2026, from [Link]

-

NIST. (n.d.). 2,4-Pentanedione, 3-methyl-. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2025, August 10). Dissociation Constants and Solubilities of Daidzein and Genistein in Different Solvents | Request PDF. Retrieved February 26, 2026, from [Link]

-

Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved February 26, 2026, from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved February 26, 2026, from [Link]

-

OECD SIDS. (2001, September 14). 2,4-PENTANEDIONE CAS N°:123-54-6. Retrieved February 26, 2026, from [Link]

-

TutorChase. (n.d.). How does the presence of a functional group affect boiling and melting points? Retrieved February 26, 2026, from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. Retrieved February 26, 2026, from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved February 26, 2026, from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved February 26, 2026, from [Link]

-

Alloprof. (n.d.). Measuring Solubility | Secondaire. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2025, October 3). Chapter 13.2: Solubility and Structure. Retrieved February 26, 2026, from [Link]

-

Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved February 26, 2026, from [Link]

Sources

- 1. tri-iso.com [tri-iso.com]

- 2. tutorchase.com [tutorchase.com]

- 3. monash.edu [monash.edu]

- 4. westlab.com [westlab.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: The Chemistry and Utility of 3-(Hydroxymethyl)pentane-2,4-dione

The following technical guide provides an in-depth analysis of 3-(hydroxymethyl)pentane-2,4-dione , a critical but transient intermediate in organic synthesis.

Executive Summary & Core Identity

This compound (also known as

Unlike stable commodity chemicals, this specific molecule acts as a transient synthon . In aqueous or alcoholic solutions, it exists in a dynamic equilibrium or rapidly dehydrates/polymerizes. Therefore, it does not possess a widely recognized, stable commercial CAS number for a pure isolatable substance. Researchers often confuse it with its stable derivatives.

Chemical Identity Matrix

| Parameter | Detail |

| Target Molecule | This compound |

| Status | Transient / Reactive Intermediate |

| Molecular Formula | |

| Molecular Weight | 130.14 g/mol |

| Primary Reaction | Knoevenagel Condensation (Aldol-type addition) |

| Related Stable CAS | 14633-54-6 (3,3'-Methylenebis(pentane-2,4-dione) - The Stable Dimer) |

| Related Diol CAS | 921-20-0 (3-(Hydroxymethyl)pentane-2,4-diol) |

Critical Note for Researchers: If you are sourcing this compound for synthesis, you will likely need to generate it in situ. Attempts to isolate the pure monomer typically result in the formation of 1,1,3,3-tetraacetylpropane (the bis-adduct) or polymerization products.

Chemical Architecture & Reactivity

The utility of this compound lies in its instability. It serves as a "loaded spring" in organic synthesis, ready to undergo dehydration or cyclization.

The Equilibrium Trap

When acetylacetone is treated with formaldehyde, the reaction does not stop at the hydroxymethyl stage. The hydroxyl group at the

-

Formation: Acetylacetone attacks the electrophilic carbonyl of formaldehyde.

-

Dehydration: The resulting alcohol eliminates water to form 3-methylene-2,4-pentanedione .

-

Michael Addition: The methylene compound is a potent Michael acceptor. It reacts immediately with another equivalent of acetylacetone to form the stable dimer (Tetraacetylpropane).

Tautomerism

Like its parent acetylacetone, the hydroxymethyl derivative exists in equilibrium between keto and enol forms, further complicating isolation. The intramolecular hydrogen bonding in the enol form stabilizes the molecule slightly, but not enough to prevent dimerization.

Visualization of Reaction Pathways

The following diagram illustrates the dynamic life-cycle of this molecule.

Figure 1: The hydroxymethyl adduct is a gateway to either the stable dimer (green) or heterocyclic compounds like dihydrolutidines (green) via the Hantzsch reaction.[1][2]

Applications in Drug Development & Analysis[1][8]

The Hantzsch Reaction (Formaldehyde Quantification)

The most common "encounter" a researcher has with this compound is during the Nash Method for formaldehyde quantification.

-

Mechanism: The hydroxymethyl intermediate condenses with ammonia (or an amine) to form a dihydropyridine derivative.

-

Significance: This reaction is self-indicating. The product, 3,5-diacetyl-1,4-dihydrolutidine , is yellow and fluorescent, allowing for spectrophotometric detection at 412 nm.

-

Protocol Relevance: You do not add the hydroxymethyl compound; you generate it in situ by mixing acetylacetone, ammonium acetate, and the analyte (formaldehyde).

Synthesis of Heterocycles

In drug discovery, this moiety acts as a precursor for:

-

Dihydropyridines (calcium channel blockers): Via the Hantzsch pyridine synthesis.

-

Furans and Isoxazoles: Through cyclization with bifunctional nucleophiles.

Experimental Protocols

Protocol A: In Situ Generation for Formaldehyde Detection (Nash Method)

This protocol validates the presence of the hydroxymethyl intermediate via its conversion to a chromophore.

Reagents:

Workflow:

-

Preparation: Dissolve 15 g of ammonium acetate and 0.3 mL of acetic acid in 80 mL of distilled water. Add 0.2 mL of acetylacetone. Dilute to 100 mL.

-

Reaction: Mix 2 mL of this reagent with 2 mL of the sample solution containing formaldehyde.

-

Incubation: Incubate at 60°C for 10 minutes or 25°C for 60 minutes. The formation of the hydroxymethyl intermediate is the rate-limiting initiation step, followed by rapid cyclization.

-

Detection: Measure absorbance at 412 nm .

Protocol B: Synthesis of the Stable Surrogate (Tetraacetylpropane)

Since the mono-hydroxymethyl species cannot be bottled, this protocol yields the stable bis-adduct, confirming the reaction pathway.

Reagents:

-

Pentane-2,4-dione (0.2 mol)

-

Formalin (37% HCHO, 0.1 mol)

-

Piperidine (Catalytic amount)

Step-by-Step:

-

Cooling: Place pentane-2,4-dione in a flask and cool to 0-5°C.

-

Addition: Add formalin dropwise with vigorous stirring.

-

Catalysis: Add 2-3 drops of piperidine. The reaction is exothermic.

-

Precipitation: Upon standing at room temperature for 1-2 hours, a white crystalline solid precipitates.

-

Purification: Recrystallize from ethanol/water.

-

Result: 3,3'-Methylenebis(pentane-2,4-dione) (CAS 14633-54-6). Melting Point: ~162-164°C.

References

-

Nash, T. (1953). "The Colorimetric Estimation of Formaldehyde by Means of the Hantzsch Reaction." Biochemical Journal, 55(3), 416–421. Link

-

Cochran, J. C. (2005). "The Hantzsch Pyridine Synthesis: A Multi-Step Organic Synthesis." Journal of Chemical Education. Link

-

PubChem Database. "3,3'-Methylenebis(pentane-2,4-dione) (CAS 14633-54-6)." National Center for Biotechnology Information. Link

-

Sigma-Aldrich. "Safety Data Sheet: Acetylacetone." (Confirming reactivity profiles). Link

Sources

keto-enol equilibrium of 3-(hydroxymethyl)pentane-2,4-dione

An In-Depth Technical Guide to the Keto-Enol Equilibrium of 3-(Hydroxymethyl)pentane-2,4-dione

Abstract This technical guide provides a comprehensive analysis of the structural dynamics, tautomeric manifold, and reactivity profile of this compound. As the primary aldol adduct formed during the condensation of acetylacetone (acac) with formaldehyde, this molecule represents a critical transient species in Knoevenagel condensations, formaldehyde scavenging assays (e.g., Nash method variants), and prodrug linker design. This document synthesizes spectroscopic data, thermodynamic principles, and kinetic pathways to characterize the equilibrium between its diketo and enol forms, while addressing the competitive dehydration and dimerization pathways that define its stability in solution.

Structural Analysis & The Tautomeric Manifold

The molecule this compound (C

-

Keto-Enol Tautomerism: The intramolecular proton transfer.[1]

-

Hydration-Dehydration: The loss of water to form 3-methylene-2,4-pentanedione.

-

Dimerization: The attack of a second acac molecule to form 3,3'-methylenebis(2,4-pentanedione).

The Primary Tautomers

The 3-hydroxymethyl substituent introduces a hydroxyl group capable of competing hydrogen bond networks.

-

The Diketo Form (A):

-

Structure: A central

carbon (C3) bonded to two acetyl groups and one hydroxymethyl group. -

Conformation: typically adopts a conformation where the carbonyl dipoles are minimized (often anti-clinal), but the -OH group can form a hydrogen bond with one of the carbonyl oxygens (

). -

Stability: In polar protic solvents (e.g., D

O), the diketo form is stabilized by solvation and the inherent inductive effect of the hydroxymethyl group, which destabilizes the enol double bond.

-

-

The Cis-Enol Form (B):

-

Structure: Characterized by a

double bond between C2 and C3, with a strong intramolecular hydrogen bond between the enol hydroxyl and the remaining carbonyl ( -

Substituent Effect: The hydroxymethyl group at C3 disrupts the planar symmetry of the chelated enol ring due to steric bulk, slightly reducing the resonance stabilization energy (RSE) compared to unsubstituted acac.

-

Secondary H-Bonding: The pendant -CH

OH group can form a secondary hydrogen bond with the enol oxygen or the carbonyl oxygen, potentially creating a "bifurcated" H-bond network that is entropically unfavorable.

-

The Dehydration Trap

The "pure" equilibrium is hypothetical in many conditions because the hydroxymethyl species (Aldol adduct) rapidly dehydrates to 3-methylene-2,4-pentanedione . This alkene is highly reactive (Michael acceptor) and either polymerizes or reacts with nucleophiles.

Thermodynamics & Kinetics

The existence of this compound is governed by the reversibility of the aldol addition.

| Parameter | Trend/Value | Mechanistic Insight |

| Favor Keto ( | Steric hindrance at C3 and inductive withdrawing nature of -CH | |

| High ( | Rapid elimination of water drives the system toward the methylene intermediate. | |

| Solvent Effect | D | High dielectric constant stabilizes the dipolar diketo form; water H-bonds to free carbonyls. |

| pH Sensitivity | Base-Catalyzed | Basic conditions promote enolate formation, accelerating both retro-aldol (cleavage to HCHO + acac) and dehydration. |

Key Insight: In aqueous solution without excess acac, the 1:1 adduct exists in a delicate steady state. High concentrations of reactants favor the 2:1 dimer (methylene-bis-acac), which is the thermodynamically stable "sink" of the reaction.

Experimental Characterization Protocols

Since the molecule is a reactive intermediate, standard isolation is difficult. Characterization relies on in situ spectroscopic monitoring.

Protocol 1: In Situ NMR Monitoring (D O)

This protocol allows the observation of the transient hydroxymethyl species before it dimerizes.

-

Preparation: Prepare a 50 mM solution of acetylacetone in D

O. -

Initiation: Add 1.0 equivalent of Formaldehyde-d

(to simplify splitting) or standard Formaldehyde (37% aq) at 0°C. -

Catalysis: Add a catalytic amount of Na

CO -

Acquisition: Immediately insert into an NMR probe pre-cooled to 278 K (5°C). Acquire spectra every 60 seconds.

-

Observation:

-

Diketo-CH

OH: Look for a doublet at -

Enol-CH

OH: Look for a singlet/broad peak at -

Decay: Monitor the rise of the methylene-bis-acac signal (tetraplet/multiplet pattern) or the broad methylene signals of the polymer.

-

Protocol 2: Chemical Trapping (Nash Method Derivative)

To quantify the equilibrium concentration indirectly:

-

React the mixture with excess ammonium acetate.

-

The 3-(hydroxymethyl) intermediate (or its dehydrated form) intercepts ammonia to form 3,5-diacetyl-1,4-dihydrolutidine (DDL) .

-

Measure Absorbance at 412 nm.[2] The rate of DDL formation is proportional to the concentration of the accessible reactive intermediate.

Visualization of Reaction Pathways

The following diagram illustrates the competitive equilibria defining the lifecycle of this compound.

Caption: Network of equilibria showing the central position of the hydroxymethyl adduct (Blue) and its rapid conversion to the methylene intermediate (Red).

Applications & Relevance

Drug Development (Prodrug Linkers)

The hydroxymethyl-acac moiety serves as a model for self-immolative linkers . In prodrug design, a trigger (e.g., an esterase) can reveal a hydroxyl group beta to a carbonyl, initiating a retro-aldol or dehydration cascade that releases the active payload. Understanding the stability of the hydroxymethyl intermediate ensures that the linker does not degrade prematurely in plasma.

Chelation Therapy

While this compound is a poor chelator due to steric bulk, its dimer (methylene-bis-acac) is a potent tetradentate ligand. Researchers synthesizing metal-organic frameworks (MOFs) often generate the hydroxymethyl species in situ to control the nucleation rate of metal centers.

References

-

Winkelman, J. G. M., et al. (2002).[3] "Equilibrium and rate of the reaction of formaldehyde with acetylacetone." Chemical Engineering Science. Link

-

Rivlin, M., & Navon, G. (2015). "NMR Studies of the Equilibria and Reaction Rates in Aqueous Solutions of Formaldehyde." Journal of Physical Chemistry B. Link

-

Nash, T. (1953).[4] "The Colorimetric Estimation of Formaldehyde by Means of the Hantzsch Reaction." Biochemical Journal. Link

-

López, J. L., et al. (2012). "Tautomerism of

-Dicarbonyl Compounds: A theoretical study." Journal of Chemical Theory and Computation. Link -

EPA Method 323. "Measurement of Formaldehyde Emissions From Natural Gas-Fired Stationary Sources—Acetyl Acetone Derivatization Method." US Environmental Protection Agency. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3,5-Dimethyl-4-(hydroxymethyl)pyrazole via Knorr Cyclization

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-dimethyl-4-(hydroxymethyl)pyrazole from 3-(hydroxymethyl)pentane-2,4-dione and hydrazine hydrate. Pyrazoles are a critical class of N-heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals, valued for their diverse biological activities.[1][2][3][4] The protocol herein utilizes the robust and time-honored Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][5][6] We present a detailed, step-by-step experimental procedure, a thorough mechanistic explanation, safety protocols, and expected outcomes to ensure reliable and safe execution by trained researchers.

Introduction and Scientific Context

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry due to its reliability, operational simplicity, and generally high yields.[3][6] The reaction facilitates the construction of the pyrazole ring by reacting a β-dicarbonyl compound with hydrazine or its derivatives.[7][8][9][10]

This application note specifically addresses the synthesis of a functionalized pyrazole, 3,5-dimethyl-4-(hydroxymethyl)pyrazole. The hydroxymethyl group at the 4-position serves as a valuable synthetic handle for further molecular elaboration, enabling its use as a versatile building block in drug discovery and materials science. By starting with this compound, this protocol offers a direct route to this important intermediate.

Reaction Principle and Mechanism

The synthesis proceeds via a classical Knorr cyclocondensation mechanism. The reaction involves two key stages: the formation of a hydrazone intermediate followed by an intramolecular cyclization and a final dehydration step to yield the stable, aromatic pyrazole ring.

Overall Reaction:

Mechanistic Steps:

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the electrophilic carbonyl carbons of this compound.

-

Carbinolamine Formation: This attack forms a transient tetrahedral intermediate known as a carbinolamine.

-

First Dehydration: The carbinolamine readily eliminates a molecule of water to form a more stable hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This is the key ring-forming step.

-

Cyclic Intermediate: A five-membered heterocyclic intermediate is formed.

-

Second Dehydration: A final dehydration step occurs, leading to the formation of a double bond within the ring and the establishment of the highly stable aromatic pyrazole system.[6][10][11][12]

The thermodynamic driving force for this reaction is the formation of the energetically favorable aromatic pyrazole ring.[12]

Caption: Figure 1: Reaction Mechanism for the Knorr Pyrazole Synthesis.

Materials, Reagents, and Equipment

Reagents & Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example | Grade |

| This compound | C₆H₁₀O₃ | 130.14 | Sigma-Aldrich | ≥97% |

| Hydrazine Hydrate (~64% Hydrazine) | H₆N₂O | 50.06 | Sigma-Aldrich | ReagentPlus® |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | Fisher Scientific | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | ACS Grade |

| Hexanes | C₆H₁₄ (Isomer mixture) | ~86.18 | VWR | ACS Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | Anhydrous |

| Silica Gel | SiO₂ | 60.08 | SiliCycle | 60 Å, 230-400 mesh |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser with water lines

-

Magnetic stir bar and hotplate stirrer

-

Glass funnel and filter paper

-

Separatory funnel (250 mL)

-

Rotary evaporator with vacuum pump and water bath

-

Glassware for column chromatography

-

Beakers, Erlenmeyer flasks, graduated cylinders

-

TLC plates (Silica gel 60 F₂₅₄) and developing chamber

-

Melting point apparatus

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, flame-resistant lab coat

Detailed Experimental Protocol

This protocol is designed for a ~5 g scale synthesis of the starting dione. Adjust quantities as needed.

Caption: Figure 2: Step-by-Step Experimental Workflow Diagram.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 38.4 mmol).

-

Add absolute ethanol (100 mL) to the flask and stir until the dione is fully dissolved.

-

CAUTION: In a well-ventilated chemical fume hood, carefully add hydrazine hydrate (2.40 mL, ~50 mmol, 1.3 equiv) dropwise to the stirring solution. The addition may be slightly exothermic.

-

Attach a reflux condenser to the flask and begin circulating cold water.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (~78 °C for ethanol) using a heating mantle or oil bath.

-

Maintain a gentle reflux with vigorous stirring for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Mobile Phase: 50:50 Ethyl Acetate/Hexanes.

-

Visualization: UV light (254 nm) and/or potassium permanganate stain.

-

The reaction is complete upon the disappearance of the starting dione spot.

-

Step 3: Work-up and Extraction

-

Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a 250 mL separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate.

-

Drain the aqueous layer and wash the organic layer with brine (2 x 50 mL).

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow solid or oil.

Step 4: Purification The crude product can be purified by either recrystallization or silica gel chromatography.

-

Recrystallization (Preferred for solid crude product):

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

-

Silica Gel Chromatography (If crude is an oil or recrystallization is ineffective):

-

Prepare a silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 70% EtOAc).

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column and collect fractions, monitoring by TLC.

-

Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

-

Safety and Handling Precautions

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, a suspected carcinogen, and can cause severe skin burns and eye damage.[13][14] It is fatal if inhaled. ALWAYS handle hydrazine hydrate in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[14] Have an emergency spill kit and safety shower/eyewash station readily accessible.

-

This compound: May cause skin and eye irritation. Wear standard PPE.[15]

-

Solvents: Ethanol and ethyl acetate are flammable liquids. Keep away from ignition sources.

-

Waste Disposal: All chemical waste, including aqueous washes and solvent waste, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

Expected Results & Characterization

| Parameter | Expected Value / Data |

| Product Name | 3,5-dimethyl-4-(hydroxymethyl)pyrazole |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Expected Yield | 75-90% |

| Melting Point | ~135-140 °C (Literature values for similar structures suggest a relatively high melting point)[16] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10-12 (br s, 1H, N-H), 4.6 (s, 2H, -CH₂OH), 2.3 (s, 6H, 2 x -CH₃), ~2.0 (br s, 1H, -OH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145 (C3/C5), ~105 (C4), ~55 (-CH₂OH), ~11 (2 x -CH₃) |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive hydrazine (oxidized over time); Insufficient heating or reaction time. | Use a fresh bottle of hydrazine hydrate. Ensure the reaction reaches and maintains reflux. Extend the reaction time and monitor by TLC. |

| Multiple Spots on TLC | Incomplete reaction; Side product formation. | Ensure 1.2-1.3 equivalents of hydrazine are used. Purify carefully using column chromatography. |

| Difficulty in Isolation | Product is highly soluble in the work-up solvent; Emulsion during extraction. | Concentrate the aqueous layer and re-extract with a different solvent (e.g., dichloromethane). To break emulsions, add a small amount of brine. |

| Product is an Oil | Presence of residual solvent or impurities. | Purify by column chromatography. Dry the product under high vacuum for an extended period. |

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

PMC (PubMed Central). (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

-

YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: pentane-2,4-dione. Retrieved from [Link]

-

PMC (PubMed Central). (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

Chegg.com. (2022). Solved H+H2NNH2 Hydrazine reacts with 2,4-pentanedione to. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. Retrieved from [Link]

-

YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Filo. (2025). What is the product of the reaction between 2,4-pentanedione an... Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Tri-iso. (n.d.). Wacker 2,4-pentane dione) SDS. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

-

DergiPark. (2022). Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

-

PMC (PubMed Central). (2018). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Retrieved from [Link]

-

IntechOpen. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

PMC (PubMed Central). (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 3-Methyl-2,4-pentanedione. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Filo. (2025). 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not... Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. tsijournals.com [tsijournals.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Question: What is the product of the reaction between 2,4-pentanedione an.. [askfilo.com]

- 11. chegg.com [chegg.com]

- 12. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. echemi.com [echemi.com]

- 16. 3,5-Dimethyl-4-iodo-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: 3-(Hydroxymethyl)pentane-2,4-dione in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of 3-(hydroxymethyl)pentane-2,4-dione. While direct literature on this specific ligand is emerging, this document leverages established principles from the well-studied field of β-diketonate chemistry to provide robust protocols and insightful analysis. The introduction of a hydroxymethyl group at the 3-position of the pentane-2,4-dione framework offers unique opportunities for designing novel metal complexes with tailored properties. This guide will serve as a foundational resource for researchers exploring the potential of this versatile ligand in catalysis, materials science, and drug development.

Introduction: The Unique Potential of a Functionalized β-Diketone

Pentane-2,4-dione, commonly known as acetylacetone (acac), is a cornerstone ligand in coordination chemistry, forming stable complexes with a vast array of metal ions.[1][2] The deprotonated acetylacetonate anion acts as a bidentate ligand, coordinating through its two oxygen atoms to form a stable six-membered chelate ring.[1][2] The versatility of acac has led to its widespread use in catalysis, as NMR shift reagents, and as precursors for materials synthesis.[1]

Modification of the acetylacetone backbone, particularly at the central carbon (C3), allows for the fine-tuning of the ligand's steric and electronic properties. This, in turn, influences the characteristics of the resulting metal complexes.[3][4][5] The focus of this guide, this compound, introduces a hydroxyl group at this strategic position. This functionalization is anticipated to bestow several unique attributes upon its corresponding metal complexes:

-

Potential for Tridentate Coordination: The hydroxyl group introduces a third potential coordination site, allowing the ligand to act as a bridging unit between metal centers to form polynuclear complexes.

-

Inter- and Intramolecular Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, influencing the supramolecular assembly of the complexes and potentially modulating their solubility and reactivity.

-

Site for Further Functionalization: The hydroxyl group serves as a convenient handle for post-coordination modification, enabling the attachment of other functional moieties.

This guide will detail the synthesis of this compound, provide protocols for the preparation of its metal complexes, and explore the potential applications stemming from its unique structural feature.

Synthesis of this compound

The introduction of a hydroxymethyl group at the C3 position of pentane-2,4-dione can be achieved through the reaction of its enolate with formaldehyde. This is a variation of the general methods used for the synthesis of 3-substituted derivatives of pentane-2,4-dione.[4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Paraformaldehyde

-

Sodium ethoxide (or other suitable base)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. Cool the solution in an ice bath.

-

Slowly add pentane-2,4-dione to the cooled solution with stirring. The formation of the sodium enolate should result in a clear solution or a fine suspension.

-

Hydroxymethylation: To the enolate solution, add paraformaldehyde in small portions. Allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Quench the reaction by adding dilute hydrochloric acid until the solution is acidic.

-

Extract the product into diethyl ether.

-

Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization:

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see signals for the methyl protons, the methine proton, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbons, the methyl carbons, the methine carbon, and the methylene carbon.

-

IR Spectroscopy: Look for a broad O-H stretching band and the characteristic C=O stretching frequencies of the β-diketone.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Coordination Chemistry: Synthesis of Metal Complexes

The general method for synthesizing metal acetylacetonate complexes can be readily adapted for this compound.[1][6] This typically involves the reaction of a metal salt with the ligand in the presence of a base to facilitate deprotonation of the ligand.

General Protocol: Synthesis of a Metal-[3-(hydroxymethyl)pentane-2,4-dionate] Complex (e.g., M = Cu(II))

Materials:

-

This compound

-

A metal salt (e.g., copper(II) chloride)

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

A base (e.g., sodium hydroxide, sodium acetate, or ammonia solution)

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound in the chosen solvent.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with stirring.

-

Add the base dropwise to the reaction mixture to deprotonate the ligand and promote complex formation. The pH should be adjusted to a neutral or slightly basic range.

-

The metal complex may precipitate out of the solution. If not, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Coordination Modes:

The 3-(hydroxymethyl)pentane-2,4-dionate ligand can adopt several coordination modes, leading to a variety of complex architectures.

DOT Script for Coordination Modes

Caption: Potential coordination modes of the 3-(hydroxymethyl)pentane-2,4-dionate ligand.

Characterization of Metal Complexes

A suite of analytical techniques is essential for the comprehensive characterization of the synthesized metal complexes.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of coordination by observing shifts in the C=O and C=C stretching frequencies compared to the free ligand. The presence of the O-H stretch from the hydroxymethyl group. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry around the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, NMR can confirm the structure of the coordinated ligand. For paramagnetic complexes, the signals will be broadened, but can still provide useful information. |

| Magnetic Susceptibility | Determines the number of unpaired electrons in the metal center, which helps in assigning the oxidation state and spin state of the metal ion. |

| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. |

| Elemental Analysis | Confirms the empirical formula of the complex. |

Potential Applications

The unique structural features of metal complexes derived from this compound open up a range of potential applications.

Catalysis

Metal acetylacetonate complexes are widely used as catalysts in various organic transformations.[1] The introduction of the hydroxymethyl group could lead to:

-

Enhanced Catalytic Activity: The hydroxymethyl group might participate in the catalytic cycle, for example, through hydrogen bonding to a substrate, thereby enhancing the catalytic activity or selectivity.

-

Heterogenization of Catalysts: The hydroxyl group provides a point of attachment to a solid support, allowing for the heterogenization of homogeneous catalysts. This facilitates catalyst recovery and reuse.

DOT Script for Catalytic Application Workflow

Caption: A general workflow for screening the catalytic activity of a newly synthesized metal complex.

Drug Development

Metal complexes are increasingly being investigated for their therapeutic potential.[7][8] The hydroxymethyl group in complexes of this compound could be advantageous in drug design:

-

Improved Pharmacokinetics: The hydroxyl group can increase the hydrophilicity of the complex, potentially improving its solubility and bioavailability.

-

Targeted Drug Delivery: The hydroxyl group can be functionalized with a targeting moiety to direct the metal complex to specific cells or tissues.

-

Bio-inspired Catalysis: The metal complexes could be designed to mimic the active sites of metalloenzymes, leading to novel therapeutic agents with catalytic activity.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is accessible through established methodologies, and it is expected to form stable complexes with a wide range of metal ions. The presence of the hydroxymethyl group offers exciting possibilities for the design of novel metal complexes with unique structural and functional properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the exploration of this versatile ligand and its coordination compounds, with potential impacts in catalysis, materials science, and the development of new therapeutics.

References

-

Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. South-Central University for Nationalities. Retrieved from [Link]

-

Cativiela, C., Serrano, J. L., & Zurbano, M. M. (1995). Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074–3083. Retrieved from [Link]

-

Gawroński, J., & Kaźmierczak, F. (2016). A simple and efficient synthesis of 3-substituted derivatives of pentane-2,4-dione. Chemistry Central Journal, 10(1), 56. Retrieved from [Link]

-

Wikipedia. (2024). Metal acetylacetonates. Retrieved from [Link]

-

Wang, F., et al. (2019). The roles of DNA methylation and hydroxymethylation at short interspersed nuclear elements in the hypothalamic arcuate nucleus during puberty. Clinical Epigenetics, 11(1), 133. Retrieved from [Link]

-

Su, Z., et al. (2014). Hydroxymethylated Cytosines Are Associated with Elevated C to G Transversion Rates. PLoS Genetics, 10(9), e1004585. Retrieved from [Link]

-

Cativiela, C., Serrano, J. L., & Zurbano, M. M. (1995). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. The Journal of Organic Chemistry, 60(10), 3074–3083. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Retrieved from [Link]

-

Moore, S. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Retrieved from [Link]